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Compound of Interest
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Cat. No.: B1676697

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
synthesis of Molybdenum Diselenide (MoSez) thin films using Atomic Layer Deposition (ALD).
This document is intended to guide researchers in fabricating high-quality, uniform MoSe: films
for a variety of applications, including electronics, optoelectronics, and catalysis.

Introduction to ALD of MoSe2

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control
over film thickness and conformality at the atomic level. This is achieved through sequential,
self-limiting surface reactions. For 2D materials like transition metal dichalcogenides (TMDCs),
ALD is a promising method for depositing uniform and high-quality films over large areas, which
can be challenging with other techniques like chemical vapor deposition (CVD) or exfoliation.[1]

[2]

The synthesis of MoSez by ALD is an emerging area of research, with significant potential for
creating next-generation electronic and optoelectronic devices.[3] The properties of MoSe:2 are
highly dependent on the number of layers, making the precise thickness control of ALD
particularly advantageous.[3]

ALD Process for MoSez: Precursors and Chemistry
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The ALD of MoSe: involves the alternating exposure of a substrate to a molybdenum precursor
and a selenium precursor. The selection of precursors is critical and influences the deposition
temperature, growth rate, and quality of the resulting film.

Common molybdenum precursors include Molybdenum pentachloride (MoCls) and
Molybdenum hexacarbonyl (Mo(CO)s).[3] For the selenium source, various compounds have
been explored, including alkylsilyl selenides like bis(trimethylsilyl) selenide ((MesSi)2Se) and
hydrogen sulfide (H2S), although H2S is more commonly reported for MoS2 deposition.[1][4]

The general ALD cycle for MoSe:z using MoCls and (MesSi)2Se can be described by the
following surface reactions:

A) MoCls pulse: MoCls reacts with the hydroxylated surface.

B) N2z purge: Excess MoCls and byproducts are removed.

C) (MesSi)2Se pulse: (MesSi)2Se reacts with the MoClx*-functionalized surface.

D) N2 purge: Excess selenium precursor and byproducts are removed.
This cycle is repeated to grow the film to the desired thickness.

Experimental Protocols

This section provides a generalized protocol for the ALD of MoSe: thin films based on reported
literature. Specific parameters may need to be optimized for different ALD reactors and
substrates.

Substrate Preparation

o Select a suitable substrate (e.g., Si/SiOz, sapphire, glass, or titanium foil).[4][5]

o Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone,
isopropanol, and deionized water).

e Dry the substrate with a stream of nitrogen gas.
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o (Optional) Perform a plasma treatment (e.g., Oz plasma) to create a hydrophilic surface with
hydroxyl groups (-OH) to facilitate precursor adsorption.

ALD System Setup

o Load the cleaned substrates into the ALD reactor.

e Heat the precursors to the required temperatures to achieve adequate vapor pressure. For
example, MoCls is a solid at room temperature and needs to be heated.

e Set the reactor chamber to the desired deposition temperature.

MoSe2 Deposition Cycle

Atypical ALD cycle for MoSe:z using MoCls and (MesSi)2Se is as follows:[5]

MoCls Pulse: Introduce MoCls vapor into the reactor for a specified time (e.g., 0.4 seconds).

e Nitrogen Purge: Purge the reactor with an inert gas like nitrogen (Nz2) to remove unreacted
MoCls and any volatile byproducts (e.g., 5 seconds).

o (MesSi)2Se Pulse: Introduce the selenium precursor vapor into the reactor (e.g., 0.4
seconds).

» Nitrogen Purge: Purge the reactor with N2 to remove excess selenium precursor and
reaction byproducts (e.g., 5 seconds).

o Repeat this cycle until the desired film thickness is achieved. The total number of cycles can
range from hundreds to thousands.[4][5]

Post-Deposition Annealing (Optional)

To improve the crystallinity of the as-deposited MoSe: films, a post-deposition annealing step
can be performed. This typically involves heating the film in an inert or a specific gas
environment (e.g., H2S atmosphere for MoS:) at elevated temperatures.[1]

Data Presentation: Process Parameters
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The following table summarizes typical process parameters for the ALD of MoSe2 and related

materials, compiled from various studies.

Parameter MoCls + (MesSi)2Se Mo(CO)e + H2S (for MoS2)
Molybdenum Precursor MoCls Mo(CO)e

Selenium/Sulfur Precursor (MesSi)2Se H2S

Deposition Temperature 300 °CI[5] 155-190 °C[2]

Reactor Pressure 2 mbar[5] Not specified

Mo Precursor Pulse Time 400 ms[5] Not specified

Se/S Precursor Pulse Time 400 ms[5] Not specified

Purge Time 5 g[5] Not specified

Substrates Used Titanium foil, Si wafer, glass[4] SI0a/Si[?]

[5]

Characterization of MoSe2 Thin Films

The quality and properties of the deposited MoSe: films can be assessed using a variety of

characterization techniques:
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Technique

Information Obtained

Typical Results

X-ray Photoelectron
Spectroscopy (XPS)

Elemental composition and

chemical states.

Confirms the presence of Mo
and Se and their binding
energies. Can reveal

stoichiometry (e.g., MoSeu.s).

[5]

Scanning Electron Microscopy
(SEM)

Surface morphology and

uniformity.

Reveals the film's coverage
and grain structure, which can
be flake-like.[3][4]

Transmission Electron
Microscopy (TEM)

Crystalline structure and layer

spacing.

High-resolution images can
show the layered structure of
MoSe2 with an interlayer
spacing of approximately 0.65
nm.[4]

Raman Spectroscopy

Vibrational modes, indicating
crystallinity and number of

layers.

Characteristic peaks for MoSe:2

can be identified.

Atomic Force Microscopy
(AFM)

Surface topography and
roughness.

Provides quantitative data on

the film's surface features.

Visualizations

Experimental Workflow
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Preparation

Substrate Selection (e.g., Si/SiO2)

l

Substrate Cleaning

l

Optional: Plasma Treatment

ALD PLOCGSS

Load Substrate into Reactor

l

Heat Precursors & Reactor

Perform ALD Cycles

Post-Processing & Characterization

Optional: Post-Annealing

l

Film Characterization (XPS, SEM, etc.)
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Substrate Surface with -OH groups

tep A

Surface becomes MoClx* terminated

tep B

Pulse (MesSi)2Se

Next Cycle

MoSe: layer forms on surface

Repeat Cycle

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1676697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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